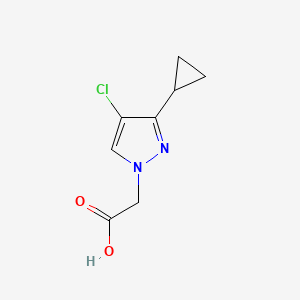![molecular formula C16H18ClN3 B2923493 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride CAS No. 2172023-13-9](/img/structure/B2923493.png)
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of indole-based derivatives. The compound has been found to have various applications in scientific research, including pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is not fully understood. However, it has been found to interact with various biological targets, including receptors, enzymes, and proteins. The compound has been found to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been found to modulate the activity of certain receptors, including serotonin receptors and dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and modulating the activity of certain receptors. The compound has also been found to have anti-inflammatory and analgesic effects by modulating the activity of certain enzymes and receptors. Furthermore, it has been found to have neuroprotective effects by modulating the activity of certain receptors and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. The compound has also been found to have high stability, making it suitable for long-term storage. However, the compound has certain limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and activity. Furthermore, the compound has been found to have certain toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the research on 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. Another direction is to further elucidate its mechanism of action by studying its interactions with various biological targets. Furthermore, future research can focus on optimizing the synthesis method of the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride involves the reaction between 4-methylpiperazine and benzo[cd]indole in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is high, and the purity can be determined by various analytical techniques, including NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various applications in scientific research. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has also been used as a tool for studying the mechanism of action of various biological processes, including protein-protein interactions and enzyme activity.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzo[cd]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-18-8-10-19(11-9-18)16-13-6-2-4-12-5-3-7-14(17-16)15(12)13;/h2-7H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNHNMHSPIKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2923426.png)
![3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2923427.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)

